
Pyridinium, 1-methyl-3-(p-(p-((p-((1-methylpyridinium-4-yl)amino)phenyl)carbamoyl)benzamido)benzamido)-, diiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridinium, 1-methyl-3-(p-(p-((p-((1-methylpyridinium-4-yl)amino)phenyl)carbamoyl)benzamido)benzamido)-, diiodide is a complex organic compound with a unique structure. It is characterized by the presence of multiple pyridinium rings and amide linkages, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 1-methyl-3-(p-(p-((p-((1-methylpyridinium-4-yl)amino)phenyl)carbamoyl)benzamido)benzamido)-, diiodide involves multiple steps. The process typically starts with the preparation of the core pyridinium structure, followed by the sequential addition of the amide groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity, often involving purification steps such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Pyridinium, 1-methyl-3-(p-(p-((p-((1-methylpyridinium-4-yl)amino)phenyl)carbamoyl)benzamido)benzamido)-, diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of pyridinium N-oxide derivatives, while reduction may yield amine derivatives.
科学研究应用
Pyridinium, 1-methyl-3-(p-(p-((p-((1-methylpyridinium-4-yl)amino)phenyl)carbamoyl)benzamido)benzamido)-, diiodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of Pyridinium, 1-methyl-3-(p-(p-((p-((1-methylpyridinium-4-yl)amino)phenyl)carbamoyl)benzamido)benzamido)-, diiodide involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, affecting their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
Similar Compounds
- Pyridinium, 1-methyl-4-(p-(p-((p-((1-methylpyridinium-3-yl)amino)phenyl)carbamoyl)benzamido)benzamido)-, diiodide
- Pyridinium, 1-methyl-2-(p-(p-((p-((1-methylpyridinium-5-yl)amino)phenyl)carbamoyl)benzamido)benzamido)-, diiodide
Uniqueness
Pyridinium, 1-methyl-3-(p-(p-((p-((1-methylpyridinium-4-yl)amino)phenyl)carbamoyl)benzamido)benzamido)-, diiodide is unique due to its specific structural arrangement and the presence of multiple functional groups
属性
CAS 编号 |
20986-30-5 |
|---|---|
分子式 |
C33H30I2N6O3 |
分子量 |
812.4 g/mol |
IUPAC 名称 |
4-N-[4-[(1-methylpyridin-1-ium-4-yl)amino]phenyl]-1-N-[4-[(1-methylpyridin-1-ium-3-yl)carbamoyl]phenyl]benzene-1,4-dicarboxamide;diiodide |
InChI |
InChI=1S/C33H28N6O3.2HI/c1-38-20-17-29(18-21-38)34-26-13-15-28(16-14-26)36-32(41)24-7-5-23(6-8-24)31(40)35-27-11-9-25(10-12-27)33(42)37-30-4-3-19-39(2)22-30;;/h3-22H,1-2H3,(H2-,35,36,37,40,41,42);2*1H |
InChI 键 |
XWXOIDMIQCBSAF-UHFFFAOYSA-N |
规范 SMILES |
C[N+]1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C(=O)NC5=C[N+](=CC=C5)C.[I-].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


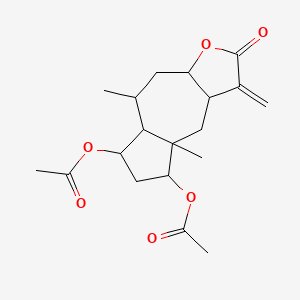


![3-[(4-Chlorophenyl)(phenyl)methyl]-1,5-dimethyl-1,2,5,6-tetrahydro-1,2,4-triazine](/img/structure/B14703534.png)

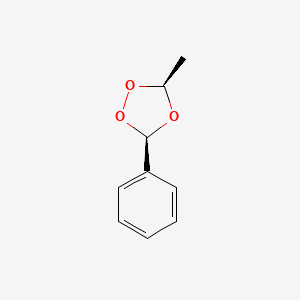
![4-Ethoxy-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one](/img/structure/B14703547.png)
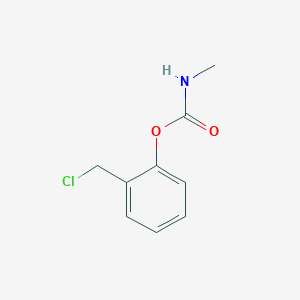

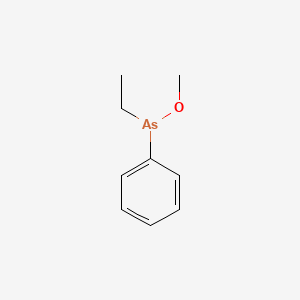

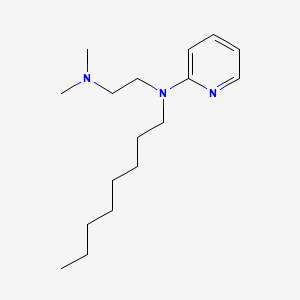
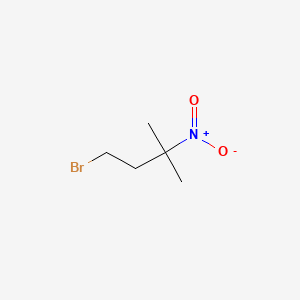
![[2,3-dimethyl-2-(methylcarbamoyloxymethyl)butyl]carbamic acid](/img/structure/B14703587.png)
